molecular formula C7H14O2 B579190 4-Methoxy-2,3-dimethylbutyraldehyde CAS No. 17587-34-7

4-Methoxy-2,3-dimethylbutyraldehyde

Cat. No.: B579190
CAS No.: 17587-34-7
M. Wt: 130.187
InChI Key: PVKYMUJYQZSLNR-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethylbutyraldehyde (CAS No. 17587-34-7) is an aliphatic aldehyde with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . Structurally, it features a methoxy group (-OCH₃) at position 4 and methyl groups (-CH₃) at positions 2 and 3 on a butyraldehyde backbone. Its aliphatic nature distinguishes it from aromatic aldehydes, influencing its reactivity, solubility, and physical properties.

Properties

CAS No.

17587-34-7

Molecular Formula

C7H14O2

Molecular Weight

130.187

IUPAC Name

4-methoxy-2,3-dimethylbutanal

InChI

InChI=1S/C7H14O2/c1-6(4-8)7(2)5-9-3/h4,6-7H,5H2,1-3H3

InChI Key

PVKYMUJYQZSLNR-UHFFFAOYSA-N

SMILES

CC(COC)C(C)C=O

Synonyms

4-Methoxy-2,3-dimethylbutyraldehyde

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Methoxy-2,3-dimethylbutyraldehyde with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound 17587-34-7 C₇H₁₄O₂ 130.18 Methoxy (C4), methyl (C2, C3) N/A
4-Methoxy-2,3-dimethylbenzaldehyde 421553-62-0 C₁₀H₁₂O₂ 164.20 Methoxy (C4), methyl (C2, C3), aromatic ring 0.91
4-Methoxy-3-methylbenzaldehyde C₉H₁₀O₂ 150.18 Methoxy (C4), methyl (C3), aromatic ring
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 Difluoromethoxy (C4), methoxy (C3), aromatic ring

Key Observations :

  • Aromatic vs. Aliphatic : The target compound is aliphatic, whereas analogs like 4-Methoxy-2,3-dimethylbenzaldehyde and 4-Methoxy-3-methylbenzaldehyde are aromatic aldehydes. Aromatic derivatives exhibit higher molecular weights and increased stability due to resonance in the benzene ring.
  • Substituent Effects : The presence of difluoromethoxy groups (e.g., in 4-(Difluoromethoxy)-3-methoxybenzaldehyde) enhances electronegativity and may alter solubility and reactivity compared to methoxy groups .

Physical and Chemical Properties

  • Boiling Point : Aliphatic aldehydes typically have lower boiling points than aromatic analogs. For example, 4-Methoxy-3-methylbenzaldehyde (aromatic) likely has a higher boiling point than the target compound due to stronger π-π interactions .
  • Reactivity : The aliphatic aldehyde group in the target compound is more susceptible to nucleophilic addition reactions, while aromatic aldehydes undergo electrophilic substitution .

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